molecular formula C7H15NO3S B8605940 1-Methylpiperidin-4-yl methanesulfonate

1-Methylpiperidin-4-yl methanesulfonate

Cat. No. B8605940
M. Wt: 193.27 g/mol
InChI Key: AGCFCASEZOEYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylpiperidin-4-yl methanesulfonate is a useful research compound. Its molecular formula is C7H15NO3S and its molecular weight is 193.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methylpiperidin-4-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpiperidin-4-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Methylpiperidin-4-yl methanesulfonate

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) methanesulfonate

InChI

InChI=1S/C7H15NO3S/c1-8-5-3-7(4-6-8)11-12(2,9)10/h7H,3-6H2,1-2H3

InChI Key

AGCFCASEZOEYBD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

13.3 ml of triethylamine and subsequently 7.4 ml of methanesulfonyl chloride were added, whilst ice-cooling, to a solution of 10 g of 4-hydroxy-1-methylpiperidine dissolved in 100 ml of dry tetrahydrofuran. The mixture was then stirred at 0° to 5° C. for 2 hours and then at room temperature for 1.5 hours, after which it was poured into an aqueous solution of sodium chloride and extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure, to afford 12.74 g of the title compound as an oil.
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-Methylpiperidin-4-ol (4 g, 34.7 mmol) was dissolved in CH2Cl2 (70 ml) at 0° C. followed by the addition of Et3N (10 ml, 69.4 mmol, 2 eq.) and methanesulfonyl chloride (2.7 ml, 34.7 mmol, 1 eq.). The mixture was stirred at RT for 3 h and quenched and extracted as in Intermediate Example 5(a). The solvent was distilled off to afford the crude product (6.7 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Hydroxy-N-methylpiperidine (200 μL, 1.70 mmol) was dissolved in methylene chloride (10 mL) and then cooled to 0° C. Triethylamine (296 μL, 2.13 mmol) was added, followed by the addition of methanesulfonyl chloride (145 μL, 1.87 mmol). After 1.5 hours, the reaction was quenched with water, and extracted with methylene chloride. The combined organic layers were dried over MgSO4, then concentrated under vacuum to give the desired product (280 mg, 88%). LCMS calculated for C7H16NO3S (M+H)+: m/z=194.1. Found: 194.1.
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
296 μL
Type
reactant
Reaction Step Two
Quantity
145 μL
Type
reactant
Reaction Step Three
Yield
88%

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